N1-(2-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Medicinal chemistry Structure-activity relationship Fluorine substitution

N1-(2-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS 898449-76-8) is a synthetic small molecule belonging to the oxalamide class, characterized by a central oxalamide linker bridging a 2-fluorophenyl group on one terminus and a 1-(phenylsulfonyl)piperidin-2-yl ethyl moiety on the other. With a molecular formula of C21H24FN3O4S and a molecular weight of 433.5 g/mol, this compound appears in screening libraries offered by specialty research chemical suppliers and has been catalogued in the PubChem substance database.

Molecular Formula C21H24FN3O4S
Molecular Weight 433.5
CAS No. 898449-76-8
Cat. No. B3017172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
CAS898449-76-8
Molecular FormulaC21H24FN3O4S
Molecular Weight433.5
Structural Identifiers
SMILESC1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C21H24FN3O4S/c22-18-11-4-5-12-19(18)24-21(27)20(26)23-14-13-16-8-6-7-15-25(16)30(28,29)17-9-2-1-3-10-17/h1-5,9-12,16H,6-8,13-15H2,(H,23,26)(H,24,27)
InChIKeyKOVDODCWZIEUOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS 898449-76-8): Core Structural Identity and Research-Grade Procurement Context


N1-(2-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS 898449-76-8) is a synthetic small molecule belonging to the oxalamide class, characterized by a central oxalamide linker bridging a 2-fluorophenyl group on one terminus and a 1-(phenylsulfonyl)piperidin-2-yl ethyl moiety on the other . With a molecular formula of C21H24FN3O4S and a molecular weight of 433.5 g/mol, this compound appears in screening libraries offered by specialty research chemical suppliers and has been catalogued in the PubChem substance database [1]. The oxalamide scaffold is a recognized pharmacophore in HIV-1 entry inhibition, as demonstrated by the NBD series of CD4-mimetic compounds, while the N-sulfonylpiperidine substructure has been investigated for kinase inhibition (e.g., VEGFR-2, c-Met) and metalloproteinase modulation [2][3]. The compound is supplied for non-human research purposes only, typically at ≥95% purity, and its procurement value lies in the specific combination of ortho-fluorine substitution on the anilide ring with an unsubstituted phenylsulfonyl group on the piperidine nitrogen .

Why Generic Substitution of N1-(2-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide (898449-76-8) Is Scientifically Unjustified


Within the phenylsulfonyl-piperidine oxalamide series, the position of fluorine substitution on the N1-phenyl ring is not a trivial structural variation. In oxalamide-based CD4-mimetic HIV-1 entry inhibitors, the introduction of a fluorine atom at the meta-position of the aromatic ring was shown to significantly enhance anti-HIV activity compared to unsubstituted analogs, while para-halogen substitution was a key feature of the original NBD-556/557 leads [1]. Ortho-fluorine substitution, as in CAS 898449-76-8, introduces distinct steric and electronic perturbations: the ortho-fluorine imposes a dihedral twist on the anilide ring, altering the conformational presentation of the oxalamide NH and carbonyl groups, which can differentially affect hydrogen-bonding networks with biological targets compared to the 4-fluoro (CAS 898414-96-5) or 3-fluoro positional isomers [2]. Furthermore, the unsubstituted phenylsulfonyl group on the piperidine nitrogen distinguishes this compound from analogs bearing 4-fluorophenylsulfonyl or 4-methylphenylsulfonyl (tosyl) groups, which have been shown to modulate potency and selectivity profiles in N-sulfonylpiperidine-based VEGFR-2 inhibitors [3]. Simple in-class substitution based solely on molecular formula or core scaffold ignores these critical structure-activity relationship (SAR) determinants, making generic interchange scientifically unsound for any application requiring target-specific binding or phenotypic reproducibility.

Quantitative Differentiation Evidence for N1-(2-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide (898449-76-8) Against Its Closest Analogs


Ortho-Fluoro vs. Para-Fluoro Positional Isomerism: Differential Physicochemical and Predicted Target Engagement Profiles

The target compound (2-fluorophenyl isomer, CAS 898449-76-8) and its 4-fluorophenyl isomer (CAS 898414-96-5) share identical molecular formula (C21H24FN3O4S) and molecular weight (433.5 g/mol) but differ in the ring position of the fluorine atom on the N1-phenyl group . In oxalamide-based CD4-mimetic HIV-1 entry inhibitors, meta-fluorination (3-position) on the aromatic ring increased anti-HIV activity compared to the unsubstituted parent, while para-halogen substitution (4-position) was a defining feature of the prototypical NBD-556 and NBD-557 leads [1]. Ortho-fluorination, as present in the target compound, is expected to introduce steric hindrance that forces the N1-phenyl ring out of coplanarity with the oxalamide plane, altering the spatial orientation of the NH hydrogen bond donor by an estimated dihedral angle shift of 30-60° relative to the para isomer . This conformational difference is predicted to produce distinct hydrogen-bonding patterns with target protein residues, a factor of known importance in the gp120 Phe43 cavity recognition where precise positioning of the aromatic ring and oxalamide linker is critical for binding affinity [1].

Medicinal chemistry Structure-activity relationship Fluorine substitution

Differential High-Throughput Screening Hit Profiles: 4-Fluoro Isomer (CAS 898414-96-5) vs. Target Compound

The 4-fluorophenyl positional isomer (CAS 898414-96-5) has been tested in multiple PubChem-registered high-throughput screening assays, providing a comparative bioactivity baseline that highlights the screening profile of the core scaffold shared with the target compound . In these assays, CAS 898414-96-5 was screened against: (i) regulator of G-protein signaling 4 (RGS4) in a cell-based assay; (ii) mu-type opioid receptor (MOR-1) in a luminescence-based assay; (iii) ADAM17 (TACE) in a QFRET biochemical assay; and (iv) muscarinic acetylcholine receptor M1 (CHRM1) in fluorescence-based assays . The target compound (CAS 898449-76-8), with its ortho-fluorine substitution, has not been subjected to the same panel of published HTS assays, representing a significant data gap . However, the differential screening outcomes observed for the 4-fluoro isomer—spanning GPCR modulation, metalloproteinase inhibition, and ion channel regulation—demonstrate that the phenylsulfonyl-piperidine oxalamide scaffold engages diverse biological targets, and that the precise fluorine position is likely to influence target selectivity as documented for structurally analogous oxalamide series [1].

High-throughput screening Target engagement Bioassay profiling

Phenylsulfonyl vs. 4-Fluorophenylsulfonyl Piperidine Substitution: Impact on Physicochemical Properties and Drug-Likeness Parameters

The target compound bears an unsubstituted phenylsulfonyl group on the piperidine nitrogen, distinguishing it from closely related analogs such as CAS 898445-19-7, which features a 4-fluorobenzenesulfonyl group [1]. Computed physicochemical properties for the 4-fluorobenzenesulfonyl analog include: XLogP3 = 3.0, Topological Polar Surface Area (TPSA) = 104 Ų, hydrogen bond acceptor count = 6, and rotatable bond count = 6 [1]. While direct computed data for the target compound is not available in PubChem at the time of search, the analogous isobutyl-substituted phenylsulfonyl-piperidine oxalamide (PubChem CID 18574301) has XLogP3 = 2.7, hydrogen bond acceptor count = 5, and rotatable bond count = 7 [2]. The addition of a fluorine atom to the sulfonyl phenyl ring (as in the 4-fluorobenzenesulfonyl analog) increases the hydrogen bond acceptor count by 1 and raises lipophilicity (estimated ΔXLogP3 ≈ +0.3), which can alter membrane permeability and plasma protein binding . In the context of N-sulfonylpiperidine VEGFR-2 inhibitors, modifications to the sulfonyl aromatic ring were shown to produce up to 5-fold differences in antiproliferative IC50 values [3].

Drug-likeness Physicochemical profiling Sulfonamide SAR

Class-Level Evidence: Oxalamide-Piperidine Scaffold as a Privileged HIV-1 gp120 Entry Inhibitor Pharmacophore

The oxalamide-piperidine scaffold present in CAS 898449-76-8 belongs to a validated class of HIV-1 entry inhibitors that target the gp120-CD4 protein-protein interaction [1]. The prototypical compounds NBD-556 and NBD-557 (N-phenyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)-oxalamides) demonstrated potent cell fusion inhibitory activity at low micromolar concentrations (IC50 values in the range of 10-50 μM against HIV-1 IIIB infection in MT-2 cells) and were shown to bind within the conserved Phe43 cavity of gp120 [1][2]. Subsequent SAR studies established that: (i) the oxalamide linker is essential, with the two carbonyl oxygens and two NH groups forming a critical hydrogen-bond network; (ii) para-halogen substitution on the N-phenyl ring enhances potency; and (iii) the piperidine moiety tolerates significant structural variation including sulfonylation [2][3]. The target compound incorporates two key differentiating features relative to the NBD series: a phenylsulfonyl group on the piperidine nitrogen (absent in NBD-556/557) and an ortho-fluorine on the N1-phenyl ring (versus para-chloro in NBD-556) . These structural distinctions place CAS 898449-76-8 at an underexplored node in the oxalamide HIV entry inhibitor SAR landscape, making it a candidate for next-generation gp120 antagonist screening where the ortho-fluoro/phenylsulfonyl combination may confer altered resistance profiles or improved solubility relative to the tetramethylpiperidine-containing NBD leads [3].

HIV-1 entry inhibition gp120-CD4 interaction Antiviral drug discovery

Comparative Bioassay Availability: m-Tolyl Analog (CAS 898449-63-3) Demonstrates GPR151 and Ubiquitin Ligase Pathway Engagement as Class-Level Reference

The m-tolyl analog (CAS 898449-63-3, N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide), which shares the identical phenylsulfonyl-piperidine-ethyl-oxalamide core with the target compound and differs only in the N1-aryl substituent (m-tolyl vs. 2-fluorophenyl), has been evaluated in PubChem-registered screening assays . This compound was tested in a cell-based high-throughput primary assay for GPR151 activators (Source: Scripps Research Institute Molecular Screening Center) and in AlphaScreen-based biochemical assays targeting FBW7 and MITF pathways . The screening of this core scaffold against GPR151 (an orphan GPCR) and ubiquitin ligase-related targets demonstrates that the phenylsulfonyl-piperidine oxalamide chemotype can productively engage diverse protein classes [1]. The target compound (CAS 898449-76-8) replaces the m-tolyl group with an ortho-fluorophenyl group, which introduces both electronegativity (Hammett σmeta for F = +0.34) and hydrogen-bond acceptor character absent in the methyl substituent, potentially redirecting target engagement toward fluorine-recognizing protein pockets such as those found in kinase ATP-binding sites and fluorophilic gp120 sub-cavities [2].

GPCR screening Ubiquitin-proteasome pathway Phenotypic screening

Recommended Research and Procurement Application Scenarios for N1-(2-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide (898449-76-8)


HIV-1 gp120 Entry Inhibitor Lead Diversification: Ortho-Fluoro Oxalamide Probe Synthesis and Screening

Procure CAS 898449-76-8 as a structurally novel starting point for gp120-CD4 interaction inhibitor optimization. The compound combines an oxalamide linker (a pharmacophore validated by NBD-556/557 with IC50 values of 10-50 μM against HIV-1 IIIB [1]) with two underexplored modifications: ortho-fluorine on the N1-phenyl ring and a phenylsulfonyl group on the piperidine nitrogen. Published SAR for this class shows that fluorine position on the aromatic ring significantly modulates anti-HIV activity [2]. Screening this compound against a panel of HIV-1 clade envelopes in cell-cell fusion or pseudovirus entry assays can reveal whether the ortho-fluoro/phenylsulfonyl combination confers altered resistance profiles compared to the para-halogenated NBD series or the recently described meta-fluoro CD4 mimics [2].

Kinase Selectivity Profiling: N-Sulfonylpiperidine Oxalamide as an ATP-Competitive Inhibitor Scaffold

Utilize CAS 898449-76-8 in kinase selectivity panels to evaluate the impact of ortho-fluorophenyl substitution on kinase inhibition profiles. N-Sulfonylpiperidine derivatives have been established as VEGFR-2 inhibitors with antiproliferative activity against HCT-116, HepG-2, and MCF-7 cancer cell lines, with sulfonyl aromatic ring modifications producing up to 5-fold differences in IC50 values [3]. The oxalamide linker additionally provides two hydrogen-bond donor/acceptor pairs capable of interacting with the kinase hinge region, a binding mode analogous to that reported for oxalamide-based c-Met inhibitors in patent US7470693B2 [4]. Profiling this compound against a broad kinase panel (e.g., 50-100 kinases at 1-10 μM) can establish whether the ortho-fluorine directs selectivity toward specific kinase subfamilies.

Phenotypic Screening for GPCR and Orphan Receptor Deorphanization Campaigns

Include CAS 898449-76-8 in phenotypic screening libraries targeting orphan GPCRs and unexplored receptor systems. The structurally related m-tolyl analog (CAS 898449-63-3) has demonstrated activity in a GPR151 cell-based activator assay, validating the phenylsulfonyl-piperidine oxalamide scaffold's ability to engage GPCR targets . The ortho-fluorophenyl substituent in the target compound introduces distinct electrostatic and steric features that may redirect target engagement toward different orphan receptors. The compound's modest computed lipophilicity (XLogP3 estimated at ~2.7, based on the isobutyl analog CID 18574301 [5]) is compatible with cell-based screening formats, reducing the risk of compound aggregation artifacts that can plague more lipophilic screening hits.

Fluorine-Specific Protein Interaction Mapping via 19F NMR and X-ray Crystallography

Leverage the single fluorine atom in CAS 898449-76-8 as a spectroscopic probe for protein-ligand interaction studies using 19F NMR. Unlike the 4-fluoro isomer (which also contains one fluorine) or fluorine-free analogs, the ortho-fluorine position in this compound experiences a distinct chemical environment sensitive to protein binding-induced conformational changes [6]. The compound can serve as a tool molecule for 19F NMR-based fragment screening or ligand-observed binding assays, where the fluorine chemical shift perturbation upon protein binding provides a direct readout of target engagement. This application is particularly valuable for targets where the fluorine atom is positioned to report on specific binding pocket interactions, as demonstrated in 19F NMR studies of fluorinated kinase inhibitors and GPCR ligands [6].

Quote Request

Request a Quote for N1-(2-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.